molecular formula C21H18Cl2N2O2 B3036122 5-chloro-1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 338977-67-6

5-chloro-1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B3036122
CAS No.: 338977-67-6
M. Wt: 401.3 g/mol
InChI Key: WYEGRRIUFOHRLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring, chlorobenzyl, and dimethylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable aldehydes and ammonia or amines.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a nucleophilic substitution reaction, where the dimethylphenylamine reacts with an appropriate electrophile.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides, under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-chloro-1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide: shares structural similarities with other pyridinecarboxamide derivatives.

    N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide: Lacks the chlorobenzyl group.

    1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide: Lacks the chlorine atom on the pyridine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-chloro-1-[(3-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O2/c1-13-6-7-18(8-14(13)2)24-20(26)19-10-17(23)12-25(21(19)27)11-15-4-3-5-16(22)9-15/h3-10,12H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEGRRIUFOHRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CN(C2=O)CC3=CC(=CC=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301115087
Record name 5-Chloro-1-[(3-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301115087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338977-67-6
Record name 5-Chloro-1-[(3-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338977-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-[(3-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301115087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Reactant of Route 2
Reactant of Route 2
5-chloro-1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Reactant of Route 3
Reactant of Route 3
5-chloro-1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Reactant of Route 4
Reactant of Route 4
5-chloro-1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Reactant of Route 5
Reactant of Route 5
5-chloro-1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-chloro-1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.